(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is responsible for their diverse pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to provide low toxicity and great in vivo stability .Physical and Chemical Properties Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Synthesis and Structural Characterization
A study by Shahana and Yardily (2020) focuses on the synthesis and characterization of novel compounds including (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone analogs. These compounds were characterized by UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The study utilized density functional theory (DFT) calculations for structural optimization and interpretation of vibrational spectra, investigating the equilibrium geometry, bonding features, and harmonic vibrational wave numbers. Additionally, molecular docking studies were carried out to understand the compounds' antibacterial activity, indicating potential applications in developing antibacterial agents Shahana & Yardily, 2020.
Anticancer Activity
Bhole and Bhusari (2011) synthesized derivatives of thiadiazole, including structures related to this compound, demonstrating inhibitory effects on a wide range of cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN). This suggests the potential of these compounds in cancer therapy due to their selective toxicity towards cancerous cells Bhole & Bhusari, 2011.
Antimicrobial Activity
Mallesha and Mohana (2014) explored the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, closely related to the structure , assessing their in vitro antibacterial and antifungal activities. Their findings indicate that specific derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the potential of these compounds in the development of new antimicrobial agents Mallesha & Mohana, 2014.
Enzyme Inhibitory Activity
Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Among these, compounds structurally similar to this compound showed significant inhibitory activities, indicating their potential use as enzyme inhibitors in therapeutic applications Cetin, Türkan, Bursal, & Murahari, 2021.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-17(14-3-1-13(2-4-14)15-7-10-24-11-15)21-8-5-16(6-9-21)23-18-20-19-12-25-18/h1-4,7,10-12,16H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWMKXWADBAFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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